molecular formula C22H29N3O2 B1667784 Brevicompanine B

Brevicompanine B

Cat. No.: B1667784
M. Wt: 367.5 g/mol
InChI Key: HAXPBJUEOMQIJN-HBCLNWRISA-N
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Mechanism of Action

Target of Action

Brevicompanine B is a fungal metabolite originally isolated from Penicillium brevicompactum . It has been found to be active against the malaria parasite, Plasmodium falciparum . It also shows pronounced plant growth regulatory activity .

Mode of Action

This compound interacts with its targets in a unique way. It inhibits hypocotyl elongation in lettuce seedlings when used at a concentration of 100 mg/L . . This suggests that this compound’s interaction with its targets may vary depending on the species.

Biochemical Pathways

This compound affects several biochemical pathways. At a concentration of 100 µM, it inhibits primary root growth in Arabidopsis seedlings and disrupts the transcription of various genes involved in the regulation of plant circadian rhythm . This indicates that this compound can influence the biochemical pathways that regulate plant growth and circadian rhythm.

Pharmacokinetics

It is known that it is soluble in dmf, dmso, ethanol, and methanol . This solubility suggests that this compound may have good bioavailability, but further studies are needed to confirm this.

Result of Action

The result of this compound’s action is the modulation of plant growth and circadian rhythm . It inhibits hypocotyl elongation in lettuce seedlings and disrupts the transcription of various genes involved in the regulation of plant circadian rhythm . It also has antiplasmodial activity, being active against the malaria parasite, Plasmodium falciparum .

Action Environment

The action of this compound can be influenced by environmental factors. For example, its effect on hypocotyl elongation in lettuce seedlings varies depending on the concentration used . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Brevicompanine B can be synthesized through the fermentation of Penicillium brevicompactum. The fungus is incubated on potato dextrose agar at 28°C for six days to prepare seed cultures. These cultures are then inoculated into sterilized Erlenmeyer flasks containing rice and distilled water . The fermentation process involves the extraction of the compound using ethyl acetate, followed by purification through chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows similar fermentation processes but on a larger scale. The fermentation broth is extracted with solvents, and the compound is purified using advanced chromatographic methods to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Brevicompanine B undergoes various chemical reactions, including oxidation and reduction. It is also involved in substitution reactions due to its diketopiperazine structure .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced diketopiperazine analogs .

Properties

IUPAC Name

(1S,4R,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2/c1-6-21(4,5)22-12-17-18(26)23-16(11-13(2)3)19(27)25(17)20(22)24-15-10-8-7-9-14(15)22/h6-10,13,16-17,20,24H,1,11-12H2,2-5H3,(H,23,26)/t16-,17+,20+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXPBJUEOMQIJN-HBCLNWRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brevicompanine B
Reactant of Route 2
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Reactant of Route 3
Brevicompanine B
Reactant of Route 4
Brevicompanine B
Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: What is the biological activity of Brevicompanine B?

A1: this compound, along with its analog allo-brevicompanine B, has demonstrated antiplasmodial activity. [, ] This suggests potential applications in the development of antimalarial therapies. Additionally, this compound analogs (specifically compounds 4 and 7 from the same family) exhibited inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide production in BV2 microglial cells. [] This finding points towards potential anti-inflammatory properties.

Q2: What is known about the structure of this compound?

A2: While the provided abstracts do not detail the specific molecular formula, weight, or spectroscopic data of this compound, they highlight its classification as a diketopiperazine alkaloid. [] Diketopiperazines are a class of cyclic dipeptides known for their diverse biological activities. Further research into available databases or publications focusing specifically on this compound would be needed for detailed structural information.

Q3: Where has this compound been found in nature?

A3: this compound has been isolated from two distinct fungal sources:

  • Deep ocean sediment-derived Penicillium sp.: This discovery highlights the potential of exploring marine environments for novel bioactive compounds. []
  • The fungus Aspergillus janus: This finding suggests a broader distribution of this compound within the fungal kingdom. [, ]

Q4: Are there any synthetic routes to obtain this compound?

A4: Although the provided abstracts do not mention specific synthesis strategies for this compound, they do describe a novel Ir-catalyzed reverse prenylation reaction for 3-substituted indoles. [] This reaction was successfully employed in the total synthesis of (-)-brevicompanine B, showcasing a potential synthetic route to this compound and its analogs.

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